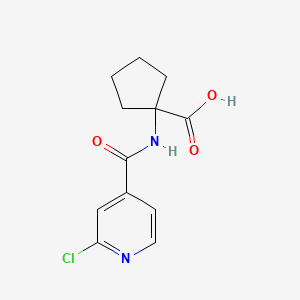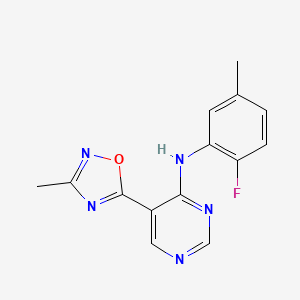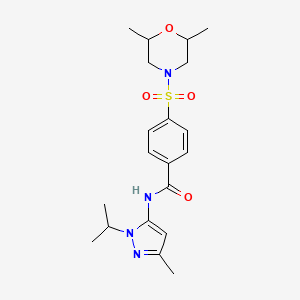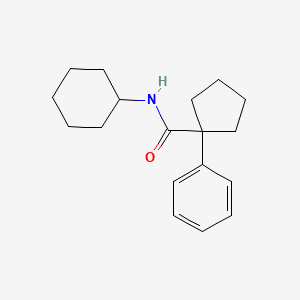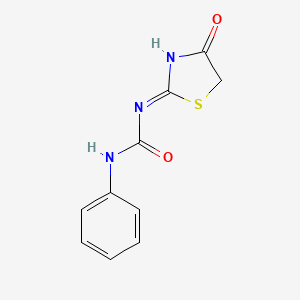
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related thiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is reported to proceed via intramolecular oxidative S-N bond formation of imidoyl thioureas, using phenyliodine(III) bis(trifluoroacetate) as a metal-free approach . Similarly, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles involves the electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions . These methods highlight the reactivity of thiazole precursors and the conditions required for successful synthesis of thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography is a common technique used to confirm the synthesis pathway and determine the structure of these compounds, as demonstrated in the synthesis of 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . This type of reaction demonstrates the versatility of thiazole derivatives in forming new compounds with potentially interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications in medicinal chemistry. The novel condensing agent 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] is an example of a thiazole-related compound that exhibits reactivity under mild conditions, enabling the synthesis of a variety of compounds including ureas . Understanding these properties is essential for the design and development of new drugs based on thiazole chemistry.
Scientific Research Applications
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides, closely related to the chemical structure , are widely used for broadleaf weed control in cereal crops. Their environmental fate is a significant concern due to their persistence in soil and water. Biodegradation plays a crucial role in their natural attenuation, with microbial processes being pivotal in breaking down these compounds in agricultural soils. Recent studies have highlighted the metabolic pathways and environmental factors influencing the biodegradation rates of these herbicides, underscoring the importance of understanding microbial interactions with phenylurea compounds for environmental management and remediation strategies (Hussain et al., 2015).
Biological Activity of Thiazole Derivatives
Thiazole derivatives, including those with oxadiazole and thiourea functionalities, have been explored for their broad pharmacological potentials. These compounds exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. The structural diversity and modification potential of thiazole-based scaffolds make them significant for medicinal chemistry, providing valuable insights into the design and synthesis of new biologically active compounds. The synthesis and transformation of these derivatives highlight their importance in developing drug-like molecules with possible applications in medicine (Lelyukh, 2019).
Antioxidant and Anti-inflammatory Properties
Recent research has focused on the synthesis of novel thiazole derivatives and their evaluation as potential antioxidant and anti-inflammatory agents. Benzofused thiazole analogues, in particular, have been identified as promising leads for therapeutic agent design due to their significant anti-inflammatory and antioxidant activities. These activities have been validated through in vitro assays, suggesting the potential of these compounds in developing alternative treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).
Synthetic Routes and Metal-Ion Sensing Applications
1,3,4-Oxadiazoles, including derivatives with thiazole functionalities, have been highlighted for their wide range of applications beyond pharmacology. Their utility in materials science, particularly in fluorescent frameworks and chemosensors, is of significant interest. These compounds demonstrate high photoluminescent quantum yield, excellent thermal and chemical stability, making them ideal for developing metal-ion sensors. The structural features of these molecules facilitate selective metal-ion sensing, offering new avenues for research in analytical chemistry and environmental monitoring (Sharma et al., 2022).
properties
IUPAC Name |
(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXGSUDMYZKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

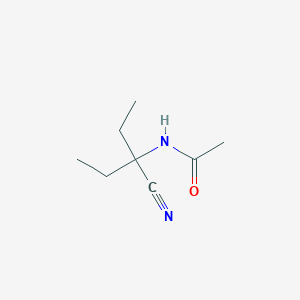
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
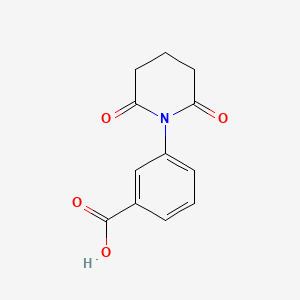
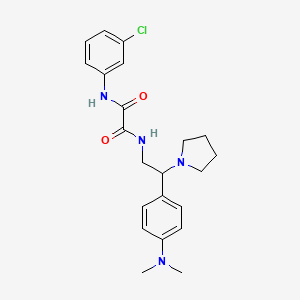
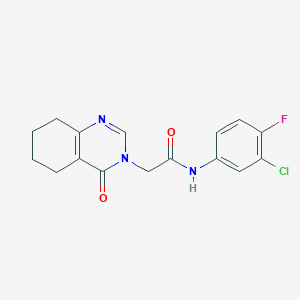
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
